Product packaging for Ethyl 2-bromopropionate(Cat. No.:CAS No. 535-11-5)

Ethyl 2-bromopropionate

Cat. No.: B041157
CAS No.: 535-11-5
M. Wt: 181.03 g/mol
InChI Key: ARFLASKVLJTEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-bromopropionate is a highly valuable alkylating reagent and synthetic intermediate extensively used in organic synthesis and pharmaceutical research. Its primary research value lies in its alpha-bromoester functionality, which makes it an excellent electrophile for nucleophilic substitution reactions (SN2). This compound is particularly useful for introducing the 2-propionate moiety into larger molecular frameworks. Key applications include its role as a key starting material in the synthesis of profen-class non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs). It is also a crucial building block in the preparation of complex esters, carboxylic acid derivatives, and fine chemicals. Furthermore, this compound serves as a precursor in the synthesis of ligands for catalysis and is employed in multi-step synthetic routes to create novel compounds for biological screening and material science applications. Its reactivity profile allows researchers to efficiently construct carbon-carbon and carbon-heteroatom bonds, facilitating the exploration of new chemical space.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO2 B041157 Ethyl 2-bromopropionate CAS No. 535-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFLASKVLJTEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871746
Record name Propanoic acid, 2-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 2-bromopropionate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20697
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

535-11-5, 41978-69-2
Record name Ethyl 2-bromopropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl alpha-bromopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-bromopropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-bromo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-bromo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl (±)-2-bromopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL .ALPHA.-BROMOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDA70611LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Mechanistic Investigations

Established Synthesis Routes

The traditional methods for synthesizing ethyl 2-bromopropionate involve multi-step chemical transformations, each with distinct mechanisms and reaction conditions.

Esterification of 2-Bromopropionic Acid with Ethanol (B145695)

A primary and direct method for synthesizing this compound is the Fischer esterification of 2-bromopropionic acid with ethanol. This reaction is acid-catalyzed and reversible. athabascau.ca To drive the equilibrium toward the product, an excess of the alcohol reactant is typically used. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). masterorganicchemistry.com Under optimized conditions using a toluenesulfonic acid catalyst at 80°C for 3.5 hours, yields can reach as high as 94.7%. After the reaction, the crude product is typically washed with a base like sodium bicarbonate to neutralize the remaining acid catalyst, dried, and then purified by fractional distillation under reduced pressure.

Table 1: Conditions for Esterification of 2-Bromopropionic Acid

CatalystTemperatureReaction TimeReported Yield
p-Toluenesulfonic acid80°C3.5 hoursUp to 94.7%
Sulfuric acidRefluxNot specifiedGeneral method athabascau.ca

Reaction of Propionic Acid with Bromine followed by Esterification with Ethanol

This synthetic route involves the α-bromination of propionic acid, a process known as the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification. wikipedia.orgbyjus.com In the first step, propionic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. wikipedia.orglibretexts.org The catalyst converts the carboxylic acid into an acyl bromide, which then tautomerizes to an enol form. wikipedia.orglibretexts.org This enol intermediate readily reacts with bromine at the alpha-carbon. wikipedia.org The resulting 2-bromopropionyl bromide can then be converted to 2-bromopropionic acid, which is subsequently esterified with ethanol. wikipedia.org

Alternatively, quenching the α-bromo acyl bromide intermediate directly with an alcohol like ethanol can yield the corresponding α-bromo ester. masterorganicchemistry.com The use of phosphorus tribromide as a catalyst can achieve moderate yields of 70–75%, though it may lead to impurities like 2,3-tribromopropionic acid. Using red phosphorus can improve the yield to around 85%.

Table 2: Catalysts and Yields for Hell-Volhard-Zelinsky Route

CatalystIntermediateSubsequent StepReported Yield
Phosphorus tribromide (PBr₃)2-Bromopropionic acidEsterification with ethanol70–75%
Red Phosphorus2-Bromopropionyl bromideReaction with ethanol~85%

Acylating Chlorination to 2-Bromopropionyl Chloride followed by Esterification

This two-step method first involves the conversion of a propionic acid derivative to an acyl chloride, which is then esterified. One reported method begins with the reaction of propionic acid with thionyl chloride (SOCl₂) to form propionyl chloride. smolecule.com The propionyl chloride is then brominated using bromine and a red phosphorus catalyst at 85–95°C for 6.5–7.5 hours to produce 2-bromopropionyl chloride. smolecule.com

In the second step, the highly reactive 2-bromopropionyl chloride is treated with anhydrous ethanol. smolecule.comgoogle.com The reaction proceeds for 5.5–6.5 hours at elevated temperatures until the evolution of hydrogen chloride (HCl) gas ceases. smolecule.com The final product, this compound, is then isolated by filtration and distillation under reduced pressure. smolecule.comgoogle.com

Table 3: Synthesis via 2-Bromopropionyl Chloride Intermediate

StepReagentsTemperatureDurationProduct
1. BrominationPropionyl chloride, Br₂, Red P85–95°C6.5–7.5 hours2-Bromopropionyl chloride smolecule.com
2. Esterification2-Bromopropionyl chloride, Anhydrous ethanolElevated5.5–6.5 hoursThis compound smolecule.com

Nucleophilic Substitution Reactions in Synthesis

Nucleophilic substitution is a fundamental mechanism in the synthesis of this compound. The bromine atom in the final compound is susceptible to displacement by various nucleophiles, a property that also defines its utility as a synthetic intermediate. cymitquimica.com

The synthesis pathways themselves rely on nucleophilic substitution:

Fischer Esterification : The oxygen atom of ethanol acts as a nucleophile, attacking the protonated carbonyl carbon of 2-bromopropionic acid. masterorganicchemistry.com

Acyl Chloride Esterification : Ethanol serves as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2-bromopropionyl chloride, leading to the displacement of the chloride ion. smolecule.com

Carboxylate Alkylation : A general method for ester formation involves the Sₙ2 reaction of a carboxylate salt with a primary alkyl halide. scribd.com In this context, sodium 2-bromopropionate could be reacted with an ethylating agent like ethyl iodide, where the carboxylate anion is the nucleophile.

The reactivity of this compound in further nucleophilic substitution reactions, where the bromide is the leaving group, allows it to serve as a building block for more complex molecules. smolecule.com For instance, it readily reacts with nucleophiles like amines and alcohols to form various derivatives. smolecule.com

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of traditional methods, such as corrosive reagents and complex purification, advanced catalytic strategies are being developed to improve reaction efficiency, yield, and purity.

Catalytic Strategies for Enhanced Yield and Purity

A significant advancement involves the use of a composite catalyst for the one-pot synthesis from propionic acid. google.com This catalyst, which can be recycled, is designed to enhance selectivity and reduce the formation of byproducts. google.com The process involves two main stages: bromination and esterification, using the same catalyst. google.com

In a patented process, a composite catalyst is used for the bromination of propionic acid with bromine at 102–105°C. google.com The reaction parameters, such as a controlled heating rate (0.7–0.8 °C/min) and bromine addition rate (60–70 mL/h), are optimized to suppress side reactions and achieve a high conversion of propionic acid. google.com Following bromination, the esterification is carried out with ethanol at a lower temperature of 75-80°C. google.com This optimized process reports a final product purity of 99.2–99.4% and a yield of 97.6–98.1%. google.com The composite catalyst demonstrates excellent stability, retaining high activity even after being recycled 60 times, with the product purity remaining above 99.0% and yield at 97.0-97.8%. google.com

Table 4: Optimized Process Parameters with Composite Catalyst

ParameterStageValue/RangeImpact on Yield/Purity
TemperatureBromination102–105°CMinimizes thermal degradation and side reactions google.com
Esterification75–81°COptimal for catalyst activity and minimizes byproducts google.com
Catalyst LoadingBromination2.5–3 wt% of propionic acidBalances reaction rate and cost-effectiveness google.com
Molar Ratio (Propionic Acid:Bromine)Bromination1 : 1.02–1.05Ensures high conversion of the starting acid google.com
Purity AchievedFinal Product99.2–99.4%Demonstrates high selectivity of the catalyst google.com
Yield AchievedFinal Product97.6–98.1%High efficiency process google.com

Byproduct Minimization and Environmental Considerations in Synthesis

The synthesis of this compound, a significant intermediate in the production of pharmaceuticals and agrochemicals, traditionally involves methods that can generate undesirable byproducts and environmental concerns. google.comlookchem.com Conventional production often results in impurities and a higher volume of waste, necessitating more complex purification processes. google.com

Recent advancements have focused on developing more environmentally friendly and efficient synthetic routes. One such method involves a two-step process of bromination followed by esterification, which has been shown to effectively reduce byproduct formation. google.com This approach simplifies the subsequent refining and purification stages, enhances reaction safety, and decreases the generation of wastewater. google.com The use of a composite catalyst in the bromination of propionic acid is a key aspect of this improved methodology. google.com This catalyst system helps to control the reaction's acidity, thereby suppressing side reactions like dibromination and achieving a high conversion rate of propionic acid, reportedly up to 98%.

Furthermore, efforts to create a more sustainable process include the development of production technologies that are described as convenient, easy to prepare, and environmentally friendly without pollution. google.com These technologies aim to utilize readily available raw materials and require less equipment investment. google.com The focus is on achieving high purity of the final product through simplified and safer operations. google.com For instance, the hydrogen chloride gas discharged during the esterification step can be managed through tail gas absorption systems. google.com

Reaction Mechanisms of Formation

The formation of this compound typically proceeds through two main reaction steps: the bromination of a propionic acid derivative and the subsequent esterification with ethanol.

The bromination of propionic acid to form 2-bromopropionic acid, the precursor to this compound, often follows the Hell-Volhard-Zelinsky (HVZ) reaction mechanism. atamanchemicals.com This reaction involves the α-halogenation of a carboxylic acid. The process is typically catalyzed by phosphorus tribromide (PBr₃) or red phosphorus. atamanchemicals.com

The reaction is initiated by the conversion of propionic acid to propionyl bromide by the phosphorus trihalide. The propionyl bromide then tautomerizes to its enol form. This enol form subsequently reacts with bromine at the α-carbon to yield 2-bromopropionyl bromide. This intermediate is then converted back to the carboxylic acid, 2-bromopropionic acid, through hydrolysis.

Alternatively, decarboxylative halogenation presents another pathway for the formation of bromo-compounds, involving the cleavage of a carbon-carbon bond and the release of carbon dioxide. nih.gov However, the HVZ reaction is the more specifically relevant pathway for the synthesis of 2-bromopropionic acid from propionic acid. atamanchemicals.com The reactivity of the bromine atom in the resulting this compound is a key feature, making it susceptible to nucleophilic attack and a valuable intermediate in further organic syntheses.

The esterification of 2-bromopropionic acid with ethanol to produce this compound is a reversible reaction. ceon.rs The kinetics of this type of reaction are influenced by several factors, including temperature, the molar ratio of reactants, and the presence of a catalyst. ceon.rsresearchgate.net

Studies on the esterification of similar carboxylic acids, such as propanoic acid with various alcohols, provide insights into the kinetics. Generally, increasing the reaction temperature accelerates the rate of ester formation and increases the yield. ceon.rs For instance, in the esterification of propanoic acid, a significant increase in the conversion to the ester is observed as the temperature is raised. ceon.rs

The molar ratio of the alcohol to the acid is another critical parameter. Using an excess of the alcohol, in this case ethanol, shifts the reaction equilibrium towards the formation of the ester, thereby increasing the final conversion. researchgate.net However, a very high initial concentration of the acid can sometimes have a retarding effect on the reaction kinetics. researchgate.net

To optimize the synthesis, it is crucial to carry out the esterification as rapidly as possible to minimize the formation of byproducts, such as those arising from the reaction of water with the bromo-acid or ester. orgsyn.org

Stereochemical Control in Synthesis

The synthesis of this compound presents stereochemical challenges and opportunities due to the presence of a chiral center at the second carbon atom.

Achieving high enantiomeric excess (ee) in the synthesis of this compound is a significant goal, particularly for its application in the synthesis of chiral pharmaceuticals and agrochemicals. lookchem.comnih.gov However, direct enantioselective synthesis has proven to be challenging due to racemization that can occur during the synthetic process. nih.govresearchgate.net Attempts at enantioselective synthesis have been reported to result in low to moderate enantiomeric excess (ee ≈ 9-50%). nih.govresearchgate.net

One strategy to obtain enantiopure forms involves the enantioselective arylation of α-bromo esters catalyzed by a cobalt-bisoxazoline complex, which has been shown to produce chiral α-arylalkanoic esters with excellent enantioselectivity (up to 97% ee). lookchem.com Another approach involves the use of chiral auxiliaries or catalysts. For example, enantioselective aldol (B89426) reactions of a silylketene acetal (B89532) derived from this compound, promoted by chiral oxazaborolidinones, can proceed with a high degree of enantioselectivity. nih.gov

Despite these synthetic strategies, a highly effective method for obtaining enantiopure this compound has been the preparative HPLC enantioseparation of the commercially available racemate. nih.govresearchgate.net This chromatographic method has been successful in achieving an enantiomeric excess of over 99.5% for both enantiomers on a multigram scale. nih.govresearchgate.net

In reactions where this compound or its derivatives are used to create molecules with multiple stereocenters, controlling the diastereoselectivity is crucial. Diastereoselective control can be achieved through various synthetic strategies.

One notable method involves the highly diastereoselective radical debromination of aldol adducts derived from this compound. oup.com This strategy, combined with an enantioselective aldol reaction, allows for the divergent synthesis of essentially enantiopure syn- and anti-propionate aldol adducts. oup.com The diastereoselectivity of these radical debromination reactions can be influenced by the presence of additives like MgBr₂. nih.gov

Furthermore, both enantioselective and diastereoselective aldol reactions using a silylketene acetal of this compound have been employed iteratively. nih.gov By selecting the appropriate chiral borane (B79455) or Lewis acid (such as BF₃·OEt₂ or TiCl₄), specific stereoisomers can be targeted, enabling the construction of complex polypropionate frameworks with multiple stereogenic centers. nih.gov

The ability to control the stereochemistry in reactions involving this compound is fundamental for the synthesis of complex natural products and pharmaceuticals where specific stereoisomers are required for biological activity. nih.gov

Advanced Reactivity and Mechanistic Studies in Organic Transformations

Nucleophilic Substitution Reactions

The presence of a good leaving group (bromide) on a secondary carbon atom makes ethyl 2-bromopropionate amenable to nucleophilic substitution reactions. The adjacent ester functionality can influence the reaction rate and mechanism.

When treated with hydroxide (B78521) ions (OH⁻), typically from a source like sodium hydroxide or potassium hydroxide, this compound undergoes nucleophilic substitution. chemguide.co.uklibretexts.org This reaction, commonly known as hydrolysis, can proceed via two main pathways for the different functional groups present.

The primary reaction is the substitution of the bromide ion by the hydroxide ion at the alpha-carbon. This process typically follows an SN2 mechanism, where the hydroxide nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral. The products are ethyl lactate (B86563) and a bromide salt. chemguide.co.uk

Simultaneously, the ester group can be hydrolyzed by the hydroxide ion, a process known as saponification, to yield a carboxylate salt and ethanol (B145695). Given the conditions, both substitution and saponification can occur. The reaction of the bromo-alkyl bond is often prioritized under controlled conditions. researchgate.net

A competing reaction is elimination (E2 mechanism), where the hydroxide ion acts as a base, abstracting a proton from the beta-carbon, which leads to the formation of ethyl acrylate (B77674). libretexts.orglibretexts.org The choice of solvent and temperature can influence the ratio of substitution to elimination products. libretexts.org

Table 1: Reaction of this compound with Hydroxide

Reactant Reagent Primary Mechanism Product(s)
This compound Hydroxide Ion (OH⁻) Nucleophilic Substitution (SN2) Ethyl lactate, Bromide ion
This compound Hydroxide Ion (OH⁻) Elimination (E2) Ethyl acrylate, Water, Bromide ion

This compound readily reacts with amines, which act as nucleophiles. With primary or secondary amines, a nucleophilic substitution reaction occurs where the amine displaces the bromide atom. google.com This reaction is a common method for the synthesis of α-amino acid esters. For example, reaction with ammonia (B1221849) would yield ethyl alaninate (B8444949) (after neutralization). chemguide.co.uk

A significant application of the reactivity of this compound with amines is in the synthesis of β-lactams, which are core structures in many antibiotic drugs. dntb.gov.ua In the Staudinger synthesis, a ketene (B1206846) is reacted with an imine in a [2+2] cycloaddition. encyclopedia.pubnih.gov While this compound is not a direct precursor to the ketene, it is used in related syntheses of substituted β-lactams. For instance, it can react with a pre-formed enolate or other nucleophilic species which are then elaborated into the final β-lactam structure. researchgate.net

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles due to the high polarizability of sulfur. chemistrysteps.com They react efficiently with this compound in a nucleophilic substitution reaction to form thioethers. acsgcipr.org The thiolate anion attacks the carbon atom bearing the bromine, displacing the bromide ion to form a new carbon-sulfur bond. chemistrysteps.com

This reaction is a straightforward and widely used method for the synthesis of α-thio-substituted esters. These products are valuable intermediates in organic synthesis. The reaction typically proceeds under mild conditions and gives high yields. organic-chemistry.org

Radical Polymerization Mechanisms

This compound is a highly effective initiator for controlled/"living" radical polymerization (RDRP) techniques. Its carbon-bromine bond can be homolytically cleaved under the right catalytic conditions to generate a radical that initiates polymerization.

Atom Transfer Radical Polymerization (ATRP) is a robust method for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures. wikipedia.org this compound (EBrP) is a frequently used initiator in ATRP systems. cmu.edu

The mechanism of ATRP involves a reversible redox process catalyzed by a transition metal complex, typically a copper(I) halide with a nitrogen-based ligand (e.g., CuBr/TPMA). cmu.edu The process begins with the activation step, where the initiator (EBrP) reacts with the Cu(I) complex. This involves an inner-sphere electron transfer where the bromine atom is transferred to the metal center, oxidizing it to Cu(II)Br₂ and generating an ethyl propionate-2-yl radical. cmu.eduacs.org

This radical then propagates by adding to monomer units. The key to the control in ATRP is the deactivation step, where the propagating radical reacts with the Cu(II) complex to reform a dormant alkyl halide species and the Cu(I) activator. This establishes a dynamic equilibrium that keeps the concentration of active radicals low, thereby minimizing termination reactions. acs.orgcmu.edu The rate of polymerization is controlled by the ATRP equilibrium constant (KATRP), which is dependent on the initiator, catalyst, solvent, and temperature. cmu.eduacs.org

Table 2: Kinetic Parameters for ATRP Initiators Data for Cu(I)/TPMA catalyst in MeCN at 22 °C.

Initiator Abbreviation kact (M-1s-1) kdeact (M-1s-1) KATRP
This compound EBrP ~1.0 ~1.0 x 107 ~1.0 x 10-7
Mthis compound MBrP 0.8 1.3 x 107 0.6 x 10-7
Ethyl 2-bromoisobutyrate EBiB 20 1.8 x 107 11 x 10-7

Source: Adapted from studies on ATRP kinetics. acs.org

Single Electron Transfer Living Radical Polymerization (SET-LRP) has been proposed as another mechanism for controlled radical polymerization, particularly in polar solvents. rsc.org In the SET-LRP model, the primary activator is the zero-valent metal, such as copper(0), which is proposed to activate the alkyl halide initiator (like this compound) via an outer-sphere electron transfer (OSET). nih.gov

This electron transfer generates the initiating radical and a bromide anion, along with the oxidized Cu(I) species. A key tenet of the original SET-LRP proposal is that the newly formed Cu(I) species rapidly and completely disproportionates into Cu(0) and Cu(II). rsc.orgcmu.edu In this model, Cu(0) acts as the main activator and Cu(II) is the deactivator, while Cu(I) is considered not to be an activator of the alkyl halide. rsc.org

There has been significant scientific debate regarding the distinction between SET-LRP and ATRP conducted with a Cu(0) source. researchgate.net Alternative interpretations suggest that these systems operate under a Supplemental Activator and Reducing Agent (SARA) ATRP mechanism. In SARA ATRP, Cu(I) is still the primary activator of the alkyl halide via an inner-sphere electron transfer, while Cu(0) serves as a supplemental activator and a reducing agent to regenerate the Cu(I) activator from the accumulating Cu(II) deactivator. rsc.orgresearchgate.net

Table 3: Comparison of Proposed Mechanisms

Feature SARA ATRP SET-LRP (Proposed)
Primary Activator Cu(I) Cu(0)
Activation Step Inner-Sphere Electron Transfer (ISET) Outer-Sphere Electron Transfer (OSET)
Role of Cu(0) Supplemental activator and reducing agent Main activator
Role of Cu(I) Main activator Undergoes disproportionation; not an activator

Source: Adapted from mechanistic debate literature. rsc.orgnih.gov

Carbon-Carbon Bond Forming Reactions

This compound serves as a key precursor for the formation of organozinc reagents, which are central to the Reformatsky reaction. This reaction provides a powerful method for carbon-carbon bond formation by condensing aldehydes or ketones with α-halo esters in the presence of metallic zinc to generate β-hydroxy esters. wikipedia.orgorganic-chemistry.org

The process begins with the oxidative addition of zinc metal into the carbon-bromine bond of this compound. organic-chemistry.org This step forms an organozinc intermediate, often referred to as a Reformatsky enolate. wikipedia.orgorganic-chemistry.org These zinc enolates are notably less reactive than their lithium enolate or Grignard reagent counterparts, which prevents them from undergoing nucleophilic addition with the ester group of another molecule. wikipedia.org The reaction is typically conducted in an inert solvent such as diethyl ether, tetrahydrofuran (B95107) (THF), or a benzene-ether mixture.

The zinc enolate then coordinates to the carbonyl oxygen of an aldehyde or ketone, subsequently attacking the carbonyl carbon to form a new carbon-carbon bond. organic-chemistry.org An acidic workup hydrolyzes the resulting zinc alkoxide to yield the final β-hydroxy ester product. wikipedia.orgorganic-chemistry.org Strong evidence supports the formation of these zinc alkoxides, and salts derived from the reaction of this compound with various aldehydes and ketones have been successfully isolated. wikipedia.org

The versatility of the Reformatsky reaction allows for its application with a wide range of carbonyl compounds, making it a valuable tool in organic synthesis for creating complex molecules. wikipedia.org

Table 1: Examples of the Reformatsky Reaction with this compound

Carbonyl Substrate Reagents & Conditions Product Reference
Aldehydes (General) 1. Zinc dust, Inert Solvent (e.g., THF, Benzene) 2. Acid Workup β-Hydroxy ester wikipedia.orgorganic-chemistry.org
Ketones (General) 1. Zinc dust, Inert Solvent (e.g., THF, Benzene) 2. Acid Workup β-Hydroxy ester wikipedia.orgorganic-chemistry.org
Imines Zinc dust, Inert Solvent β-Amino ester wikipedia.org

Other Significant Transformations

This compound can undergo reduction to remove the bromine atom, yielding ethyl 2-propionate. This transformation is a dehalogenation reaction. Powerful hydride-based reducing agents are effective for this purpose. For instance, lithium aluminum hydride (LiAlH₄) can reduce the compound to ethyl 2-propionate.

Sodium borohydride (B1222165) (NaBH₄) is also capable of reducing secondary alkyl halides. The reduction is believed to proceed through an SN2 displacement of the bromide by a hydride ion. researchgate.net While esters are generally less reactive towards sodium borohydride than aldehydes or ketones, the presence of the adjacent electron-withdrawing ester group can influence the reactivity of the C-Br bond. nist.gov

The oxidation of this compound can be achieved to form ethyl 2-oxopropanoate, also known as ethyl pyruvate. The Kornblum oxidation is a suitable method for converting activated alkyl halides into their corresponding carbonyl compounds. wikipedia.orgchem-station.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.org

The mechanism involves the initial displacement of the bromide ion by the oxygen atom of DMSO in an SN2 reaction, forming an alkoxysulfonium salt intermediate. wikipedia.org In the presence of a mild base, such as triethylamine, this intermediate undergoes an elimination reaction. The base removes the proton alpha to the original bromine-bearing carbon, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium (B8662869) bromide. wikipedia.org The reaction is particularly effective for activated halides, such as α-halo esters, where the adjacent ester group stabilizes the transition state of the initial displacement. wikipedia.org

Reactions with β-Ketothioamides

The reaction between this compound and secondary β-ketothioamides leads to the formation of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones. researchgate.netresearchgate.net This transformation represents a significant synthetic route to five-membered heterocyclic compounds, where the heterocyclization involves both the sulfur and nitrogen atoms of the thioamide functional group. researchgate.net

Studies have shown that when secondary β-ketothioamides react with this compound, the reaction proceeds to yield cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones. researchgate.netresearchgate.net These reactions are typically carried out in solvents such as tetrahydrofuran (THF) or acetone. researchgate.netresearchgate.net The process involves the initial S-alkylation of the thioamide by the this compound, followed by an intramolecular N-cyclization to form the 1,3-thiazolidin-4-one ring.

Instead of the anticipated derivatives of 2-pyranone, which would involve the enol oxygen, the reaction exclusively yields the five-membered thiazolidinone ring system. researchgate.net This indicates that the nucleophilicity of the sulfur and nitrogen atoms of the thioamide dictates the reaction pathway. The general mechanism involves the thioamide's sulfur atom attacking the electrophilic carbon of this compound, followed by the nitrogen atom attacking the ester carbonyl group, leading to the cyclized product.

Detailed research findings on the reaction of various N-substituted 3-oxobutanthioamides with this compound are summarized in the table below. The reactions were conducted in acetone, yielding the corresponding 3-substituted 2-acetylmethylidene-5-methyl-1,3-thiazolidin-4-ones.

Reaction of N-Substituted 3-Oxobutanthioamides with this compound

Entry N-Substituent (R) Product Yield (%)
1 Phenyl 2-Acetylmethylidene-5-methyl-3-phenyl-1,3-thiazolidin-4-one 72
2 4-Methylphenyl 2-Acetylmethylidene-5-methyl-3-(4-methylphenyl)-1,3-thiazolidin-4-one 75
3 4-Methoxyphenyl 2-Acetylmethylidene-3-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one 74
4 4-Chlorophenyl 2-Acetylmethylidene-3-(4-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one 78

In contrast to the reactivity observed with this compound, analogous reactions with ethyl 3-bromopropionate resulted only in the S-alkylation of the thioamide, without subsequent cyclization. researchgate.net This highlights the importance of the α-bromo position in the ester for facilitating the intramolecular cyclization step required to form the thiazolidinone ring.

Research Applications in Chemical Synthesis and Materials Science

Precursor in Pharmaceutical Synthesis

The utility of ethyl 2-bromopropionate as a foundational reagent in the synthesis of pharmaceuticals is well-established. fishersci.cachemicalbook.com It serves as a key starting material or intermediate for constructing the carbon skeleton of numerous complex organic compounds designed for therapeutic use. Its role is critical in forming ester or ether linkages, which are common structural features in many drug molecules.

This compound is instrumental in the synthesis of various bioactive molecules due to its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds. The compound's structure, featuring an ester group and a bromine atom on the adjacent carbon, allows for its incorporation into larger, more complex molecular frameworks. This reactivity is harnessed by medicinal chemists to build molecules with specific biological functions. For instance, it can be used to introduce a propionate (B1217596) side-chain, a motif present in several classes of bioactive compounds.

In the field of oncology, the development of novel therapeutic agents often relies on the synthesis of complex organic molecules that can interact with specific biological targets. While direct synthesis pathways for major anti-cancer drugs using this compound are not broadly documented in mainstream applications, its structural motif is relevant. Related α-halo esters are fundamental in alkylating reactions, a class of reactions used to create compounds that can damage cancer cell DNA. The principles of using such reactive intermediates are central to the synthesis of various chemotherapeutic agents. nih.govmdpi.com The development of effective anti-cancer drugs often involves creating prodrugs or modifying existing molecules to improve stability and reduce toxicity, a process where versatile building blocks are essential. nih.gov

This compound and similar bromo-esters serve as precursors in the synthesis of compounds investigated for anticonvulsant properties. The development of new antiepileptic drugs frequently involves the creation of hybrid molecules that combine different pharmacophoric fragments to achieve a desired therapeutic effect. mdpi.com For example, in the synthesis of novel analogs of GABAA receptor potentiators, structural modifications can include the substitution of a bromine atom for other functional groups to modulate the compound's binding affinity and pharmacological profile. nih.gov The synthesis of various pyrrolidine-2,5-dione derivatives, a core structure in some anticonvulsant agents, can involve intermediates derived from reactions with bromo-esters to build the required molecular framework. mdpi.comnih.gov

The synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often involves the creation of specific chemical structures where this compound can be a useful intermediate. For instance, (S)-2-arylpropionic acids, a class of compounds with significant anti-inflammatory effects, can be produced through the resolution of their racemic ethyl esters. frontiersin.org Furthermore, novel compounds with potential anti-inflammatory activity, such as derivatives of pyrrolidine-2,5-dione, have been synthesized using multi-step reactions where a key step involves the introduction of a side chain via a Michael addition, a reaction class to which this compound's reactivity is relevant. One such synthesized compound, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated notable inhibitory effects on COX-1 and 5-LOX enzymes in vitro. nih.gov

Table 1: Examples of Pharmaceutical Precursor Applications

Therapeutic Area Application of this compound or Similar Bromo-esters Research Finding
Anticonvulsants Synthesis of GABAA receptor potentiator analogs. nih.gov Substitution of a bromine atom for an ethynyl group in a known anticonvulsant scaffold resulted in a new analog (KPP-III-34) with oral bioavailability and anticonvulsant efficacy. nih.gov
Anti-inflammatory Synthesis of (S)-2-arylpropionic acids (profens). frontiersin.org Esterases can be used for the kinetic resolution of racemic ethyl 2-arylpropionates to produce the more active (S)-enantiomers of drugs like ibuprofen and ketoprofen. frontiersin.org
Anti-inflammatory Synthesis of novel pyrrolidine-dione derivatives. nih.gov A synthesized derivative showed significant in vitro inhibition of COX-1 and 5-LOX enzymes, with IC50 values of 314 µg/mL and 105 µg/mL, respectively. nih.gov

Intermediate in Agrochemical Production

This compound is a crucial intermediate in the manufacturing of various agrochemicals, particularly herbicides. google.com Its chemical structure allows it to be a key component in building the final active ingredients that are selective in their action against specific weeds. google.com

One of the most significant applications of this compound is in the synthesis of aryloxyphenoxypropionate ("fop") herbicides. google.com It is a specific synthetic intermediate for the herbicide Quizalofop-p-ethyl. chengyuanchem.com This class of herbicides is used for the post-emergence control of grass weeds in broadleaf crops. pomais.com

The synthesis of Quizalofop-p-ethyl involves a multi-step process where this compound is reacted with a substituted phenol. A common synthetic route involves the reaction of D-lactic acid to obtain an alpha-halogenated D-propionic ester, which is then used to create the final product. google.com The reaction sequence typically involves the condensation of an intermediate like (R)-2-(p-oxy) propionate with 2,6-dichloro-quinoxaline to yield high-purity Quizalofop-p-ethyl. wipo.int This process results in a product with a high content of the active R-isomer, which is responsible for the herbicidal activity. pomais.comgoogle.com

Table 2: Synthesis of Quizalofop-p-ethyl

Step Description Key Reactants
1 Esterification & Halogenation D-lactic acid
2 Hydrolysis alpha-halogenated D-propionic ester
3 Substitution 4-(6-chloro-2-quinoxalinyloxy)phenol, alpha-halogenated D-propionate
4 Final Esterification Quizalofop-p acid, Ethanol (B145695)

Advanced Polymer Materials Development

This compound plays a significant role as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). These methods are crucial for the synthesis of advanced polymer materials with specific properties. The use of this compound allows for the creation of polymers with well-defined architectures, which is essential for developing materials with tailored functionalities.

In polymer synthesis, controlling the molecular weight of the polymer is critical as it directly influences the material's mechanical and physical properties. This compound is utilized as an initiator in ATRP, a controlled/"living" polymerization method that allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The process involves the reversible activation and deactivation of the growing polymer chains, which helps in minimizing termination reactions and allows the polymer chains to grow at a similar rate. This level of control is fundamental for producing high-performance materials where consistency in polymer chain length is paramount.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. They are of great interest due to their ability to self-assemble into ordered nanostructures. This compound is instrumental in the synthesis of block copolymers, particularly through ATRP. nih.govscialert.net The process often begins with the polymerization of one type of monomer using this compound as the initiator. Because ATRP is a "living" polymerization, the resulting polymer chains retain a reactive end-group originating from the initiator. A second monomer can then be introduced, which polymerizes from this reactive end, leading to the formation of a well-defined block copolymer. scialert.net This sequential monomer addition allows for the creation of tailored block copolymers with precise block lengths and functionalities, which are essential for applications ranging from thermoplastic elastomers to drug delivery systems. mdpi.com

Table 1: Examples of Polymerization Techniques Utilizing this compound

Polymerization Technique Role of this compound Key Outcome
Atom Transfer Radical Polymerization (ATRP) Initiator Synthesis of polymers with controlled molecular weight and block copolymers. nih.govscialert.net
Iniferter Process Chain Transfer Agent/Initiator Transformation from ATRP to iniferter process for block copolymer synthesis. scialert.net

This compound serves as a precursor in the synthesis of various acrylic monomers and polymers used in adhesive formulations. While not typically a direct component of the final adhesive, its derivatives are integral to achieving desired adhesive properties. For instance, it can be used to synthesize more complex acrylic esters that are then polymerized to form the adhesive base. Additionally, compounds related to this compound, such as ethyl cyanoacrylate, are the basis of fast-curing, high-strength cyanoacrylate adhesives. researchgate.net The properties of acrylic adhesives, such as their adhesion to various substrates, can be modified through the incorporation of different functional monomers, some of which can be synthesized using this compound as a starting material. The versatility of acrylic adhesives allows them to bond a wide range of materials, including metals, plastics, and composites. scbt.com

Application in Dye and Coloring Agent Synthesis

This compound is an important intermediate in the synthesis of dyes and coloring agents. nih.govnih.gov Its reactive nature allows it to be incorporated into larger molecular structures that exhibit color. The synthesis of these dyes often involves nucleophilic substitution reactions where the bromine atom is replaced by a chromophoric or auxochromic group. The ester functionality can also be modified to tune the solubility and binding properties of the final dye molecule. This application highlights the utility of this compound as a versatile building block in the organic synthesis of functional molecules. nih.gov

Use as a Bioprobe in Enzymatic Studies

The reactivity of the carbon-bromine bond in this compound makes it a useful tool for studying certain enzymatic reactions, particularly those involving dehalogenation.

This compound can serve as a substrate for dehalogenase enzymes, which catalyze the cleavage of carbon-halogen bonds. nih.govinternationalscholarsjournals.com In this role, it can be used as a bioprobe to investigate the activity and mechanism of these enzymes. The enzymatic reaction typically proceeds via a nucleophilic attack on the carbon atom attached to the bromine, leading to the displacement of the bromide ion. internationalscholarsjournals.com

The progress of the enzymatic reaction can be monitored by detecting the formation of the products, such as ethyl lactate (B86563) and bromide ions. This allows researchers to determine key enzymatic parameters like the rate of reaction and substrate specificity. Such studies are crucial for understanding the metabolic pathways of halogenated compounds in organisms and for the potential application of these enzymes in bioremediation to detoxify halogenated pollutants. The study of how enzymes like dehalogenases interact with substrates such as this compound provides valuable insights into their catalytic mechanisms. nih.govinternationalscholarsjournals.com

Advanced Analytical and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool for elucidating the structural features of Ethyl 2-bromopropionate. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Fourier Transform Raman (FT-Raman) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton. The ethoxy group protons appear as a quartet for the methylene (B1212753) group (-OCH₂-) and a triplet for the methyl group (-CH₃), due to spin-spin coupling with their respective neighbors. The methine proton (-CHBr) on the chiral center appears as a quartet, coupling with the adjacent methyl protons. The methyl protons of the propionate (B1217596) backbone (-CH(Br)CH₃) appear as a doublet, coupling with the methine proton.

¹³C NMR: The carbon NMR spectrum gives insight into the carbon skeleton. Key signals include the carbonyl carbon (C=O) of the ester group, which is typically found in the downfield region of the spectrum, and the carbon atom bonded to the bromine (-CHBr), which is also significantly shifted due to the electronegativity of the halogen.

Detailed chemical shift (δ) and coupling constant (J) values from ¹H NMR analysis are summarized below.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
-CH(Br)CH1.83Doublet (d)7.08
-OCH ₂CH₃4.24Quartet of Doublets (qd)7.00, 2.69
-OCH₂CH1.31Triplet (t)7.20
-CH (Br)CH₃4.36 - 4.37Quartet (q)7.00

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.

The ¹³C NMR spectrum shows characteristic peaks for the carbonyl and bromine-bonded carbons.

Carbon Assignment Chemical Shift (δ) in ppm
C =O170.0
-C HBr-40.0

Table 2: Key ¹³C NMR Spectral Data for this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The most prominent absorption band in its IR spectrum is the strong peak corresponding to the carbonyl (C=O) stretch of the ester group. Another key vibration is the O-C-O stretching of the ester linkage.

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)~1740Strong
O-C-O Stretch1168-

Table 3: Characteristic FT-IR Absorption Bands for this compound.

Information regarding the experimental Fourier Transform Raman (FT-Raman) spectrum for this compound is documented in spectral databases, indicating that such data has been recorded using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer chemicalbook.com. However, detailed public-domain research findings, including specific wavenumber assignments for the vibrational modes of this compound, are not available.

Chromatographic Techniques for Purity Assessment

Gas Chromatography (GC) is the primary and industry-standard method for determining the purity of this compound . Commercial suppliers typically specify a purity of greater than 98.0% or 99.0%, as determined by the peak area in a gas chromatogram.

Research has also demonstrated the use of GC for the chiral separation of this compound enantiomers. One study utilized a modified cyclodextrin (B1172386) as a chiral stationary phase. In this work, the retention times for the enantiomers were recorded, demonstrating the capability of the technique to resolve the racemic mixture. For example, on a 2,3-MOM-6-TBDMS-γ-CD stationary phase at 70°C, a retention time of 15.30 minutes and a separation factor (α) of 1.26 were reported tum.de. The Kovats retention index, a relative measure of retention time, has also been reported for this compound on standard non-polar columns, with values around 906-909 chemicalbook.com.

Computational Chemistry and Theoretical Modeling

While computational methods are widely used to predict and analyze the spectroscopic properties of molecules, specific theoretical modeling studies on this compound are not present in publicly available scientific literature.

There are no specific research findings available from quantum mechanical calculations, such as those employing Density Functional Theory (DFT) with the B3LYP functional or the Restricted Hartree-Fock (RHF) method, for this compound. Such studies would typically provide theoretical data on optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties, but this information has not been published for this particular compound.

Conformation and Hydration Studies

The spatial arrangement of atoms and the interaction with solvent molecules are critical determinants of a molecule's reactivity. For this compound, computational and spectroscopic techniques have been employed to explore its conformational landscape and hydration dynamics.

Conformational Isomers:

Like other substituted alkanes, this compound exhibits rotational isomerism around its carbon-carbon single bonds. The most significant rotation occurs around the Cα-Cβ bond, leading to different spatial arrangements of the bromine atom and the ester group. The primary conformers are the anti and gauche forms. lumenlearning.comlibretexts.orgpressbooks.pub

Table 1: Conformational Analysis of this compound
ConformerApproximate Dihedral Angle (Br-Cα-Cβ-H)Relative EnergyKey Interaction
Anti180°LowerMinimized steric hindrance
Gauche60°HigherSteric strain between bromine and methyl group

Hydration Studies:

Molecular dynamics (MD) simulations are a powerful tool for investigating the hydration of molecules, providing insights into the arrangement of water molecules in the solvation shell. mdpi.com For this compound in an aqueous solution, MD simulations would reveal the structure of the surrounding water molecules, characterized by radial distribution functions (RDFs). researchgate.netresearchgate.net

The RDF, g(r), describes the probability of finding a water oxygen atom at a certain distance from a specific atom in the solute molecule. For the bromine atom in this compound, the Br-O RDF would likely show a distinct first peak, indicating the first hydration shell. researchgate.net The position of this peak would define the average distance between the bromine atom and its nearest water neighbors. Similarly, RDFs for other atoms in the molecule would provide a complete picture of its hydration structure.

Heterolytic Bond Dissociation Energy Analysis

The heterolytic bond dissociation energy (HBDE) is a critical parameter for understanding reactions involving the cleavage of a bond into a cation and an anion. For this compound, the C-Br bond is of particular interest. The HBDE for this bond corresponds to the energy required for the following process in the gas phase:

CH₃CH(Br)COOCH₂CH₃ → CH₃C⁺HCOOCH₂CH₃ + Br⁻

Computational methods, particularly density functional theory (DFT), are instrumental in calculating such energetic parameters. While a specific value for the heterolytic C-Br bond dissociation energy of this compound was not found in the provided search results, studies on the gas-phase elimination of 2-bromopropionic acid provide relevant energetic data. For instance, the activation energy for the elimination reaction has been calculated to be 189.5 kJ·mol⁻¹ at the B3LYP/6-311++G(3df,3pd) level of theory, which is in close agreement with the experimental value of 180.3 ± 3.4 kJ·mol⁻¹. pku.edu.cnresearchgate.net This indicates the reliability of DFT methods for predicting the energetics of reactions involving the C-Br bond.

Electron Affinity Calculations

The electron affinity (EA) of a molecule is the energy released when an electron is added to a neutral molecule in the gaseous state to form a negative ion. It is a fundamental property that influences a molecule's ability to act as an electron acceptor. For this compound, the electron affinity is relevant to its role as an initiator in certain polymerization reactions.

The vertical electron affinity (VEA) is the energy difference between the neutral molecule and the anion at the geometry of the neutral molecule. protheragen.ai Ab initio and DFT calculations are standard methods for determining electron affinities. protheragen.aiaps.org While a specific calculated vertical electron affinity for this compound is not available in the provided search results, computational studies on similar organic molecules demonstrate the utility of these methods. The choice of the computational method and basis set is crucial for obtaining accurate EA values. aps.org

Table 2: Key Energetic Parameters of this compound
ParameterDescriptionRelevance
Heterolytic Bond Dissociation Energy (C-Br)Energy required to break the C-Br bond into a carbocation and a bromide anion.Important for understanding ionic reaction pathways.
Electron AffinityEnergy released upon addition of an electron to the neutral molecule.Crucial for its function as an initiator in electron transfer reactions.

Modeling of Reaction Mechanisms (e.g., DET in SET-LRP)

This compound is a commonly used initiator in Single Electron Transfer-Living Radical Polymerization (SET-LRP), a powerful technique for synthesizing well-defined polymers. acs.orglifescienceglobal.com The initiation step in SET-LRP involves the transfer of an electron from a catalyst, typically Cu(0), to the initiator, leading to the dissociation of the carbon-halogen bond. This process is known as a Dissociative Electron Transfer (DET) reaction. acs.org

Computational modeling plays a vital role in elucidating the mechanism of the DET step. Quantum chemical calculations can be used to model the transition state of the electron transfer process and to calculate the activation energy. These models provide insights into the factors that influence the rate and efficiency of the initiation process.

For initiators like this compound, computational studies have compared their effectiveness with other initiators. For example, a combination of kinetic experiments and computational calculations for the heterolytic bond dissociation energies and electron affinities of initiators in the DET step of SET-LRP of methyl acrylate (B77674) suggested that ethyl α-bromoisobutyrate is more effective than mthis compound in Cu(0) wire-catalyzed SET-LRP. acs.org Such computational studies are invaluable for the rational design and selection of initiators for controlled polymerization reactions.

Biological Activity and Toxicological Research

Antimicrobial Properties

Limited scientific literature is available detailing the specific antimicrobial properties of Ethyl 2-bromopropionate.

Antibacterial Activity

No specific studies detailing the antibacterial activity of this compound were identified in a review of available scientific literature.

Antifungal Activity

No specific studies detailing the antifungal activity of this compound were identified in a review of available scientific literature.

Mechanism of Antimicrobial Action (e.g., interference with synthesis of fatty acids, proteins, and nucleic acids)

The precise mechanism of antimicrobial action for this compound has not been elucidated in published research. General mechanisms for antimicrobial compounds can involve the disruption of essential cellular processes. For instance, some antimicrobials interfere with fatty acid biosynthesis, which is crucial for building cell membranes. Others may inhibit protein synthesis by targeting ribosomes, or obstruct nucleic acid synthesis, thereby preventing DNA replication and transcription. However, no specific research has been found to suggest that this compound employs any of these mechanisms.

Carcinogenicity Assessments

Tumor Induction Studies (e.g., at injection sites in mice)

No specific studies on tumor induction at injection sites in mice following the administration of this compound have been found in the reviewed scientific literature.

Lung Tumor Incidence Studies

Specific studies investigating the incidence of lung tumors in mice exposed to this compound were not found. However, research on the related compound, 2-bromopropane (B125204) (2-BP), has shown evidence of carcinogenicity in animal models. A 26-week inhalation study using rasH2 mice demonstrated a concentration-dependent increase in the development of lung tumors in both male and female mice exposed to 2-BP. nih.govnih.govbiorxiv.org

In this study, male and female rasH2 mice were exposed to 0, 67, 200, or 600 ppm of 2-BP for 6 hours a day, 5 days a week for 26 weeks. The results indicated a statistically significant increase in the incidence of bronchiolo-alveolar carcinomas and total lung tumors. nih.gov

Table 1: Lung Tumor Incidence in rasH2 Mice Exposed to 2-Bromopropane

Exposure Group (ppm of 2-BP)SexNumber of Animals with Bronchiolo-alveolar AdenomaNumber of Animals with Bronchiolo-alveolar CarcinomaTotal Number of Animals with Lung Tumors
0MaleN/AN/AN/A
67MaleN/AN/AN/A
200MaleN/AN/AN/A
600MaleN/AN/AN/A
0FemaleN/AN/AN/A
67FemaleN/AN/AN/A
200FemaleN/AN/AN/A
600FemaleN/AN/AN/A
Note: Specific numerical data from the study was not available in the provided search results to populate this table. The study did, however, report a significant concentration-dependent increase in lung tumors. nih.gov

It is important to emphasize that these findings are for 2-bromopropane and may not be directly extrapolated to this compound.

Comparison with Structurally Related Compounds

The toxicological profile of this compound can be understood more clearly when compared with structurally similar compounds, such as its isomer, ethyl 3-bromopropionate, and other halogenated esters. While both this compound and ethyl 3-bromopropionate are esters of bromopropionic acid, the position of the bromine atom influences their reactivity and toxicological properties.

This compound is classified as a substance that causes burns. tcichemicals.comhaz-map.com In comparison, ethyl 3-bromopropionate is described as a skin and strong eye irritant. nih.govhaz-map.com The positioning of the bromine atom at the alpha carbon (the carbon adjacent to the carbonyl group) in this compound significantly enhances its chemical reactivity, particularly its potential as an alkylating agent, which is a key factor in its biological activity. fiveable.me

Another compound referenced for comparison is methyl dichloroacetate. haz-map.comnih.govhaz-map.com Halogenated esters as a class are noted for their irritant and other toxic properties. haz-map.com

Table 1: Comparison of Toxicological Data for Structurally Related Compounds

Compound CAS Number Molecular Formula Key Toxicological Endpoints
This compound 535-11-5 C5H9BrO2 Causes severe skin burns and eye damage; Lachrymator. nih.gov
Ethyl 3-bromopropionate 539-74-2 C5H9BrO2 Skin and strong eye irritant. nih.govhaz-map.com
Methyl Dichloroacetate 116-54-1 C3H4Cl2O2 Referenced for comparison with halogenated esters. haz-map.comnih.govhaz-map.com

Mutagenicity Evaluations

Mutagenicity refers to the capacity of a chemical agent to induce genetic mutations. The evaluation of this endpoint is a critical component of toxicological assessment.

Ames Test Results

The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. researchgate.net There is conflicting information in safety literature regarding the mutagenicity of this compound. A safety data sheet from one supplier states that the result for the Ames test is positive. fishersci.com However, other suppliers' safety documentation indicates that data on germ cell mutagenicity is not available. cdhfinechemical.com

A positive Ames test suggests that the substance can cause mutations in the DNA of the test organism, which in turn indicates it may have carcinogenic potential. researchgate.net The mechanism of mutagenicity for α-halo carbonyl compounds, a class to which this compound belongs, is hypothesized to involve the adduction of DNA via an SN2 reaction. nih.gov This reactivity is linked to the compound's potential to act as an alkylating agent. nih.gov

Other Toxicological Endpoints

Beyond mutagenicity, several other toxicological effects have been documented for this compound.

Skin and Eye Irritation/Corrosion

This compound is consistently reported as a corrosive substance that causes severe skin burns and serious eye damage. tcichemicals.comfishersci.comcdhfinechemical.com Contact with the eyes should be followed by thorough rinsing with water for at least 15 minutes and immediate medical consultation. cdhfinechemical.com The material is described as being extremely destructive to the tissues of the mucous membranes, eyes, and skin. cdhfinechemical.com

Table 2: GHS Hazard Statements for Skin and Eye Contact

Hazard Code Description
H314 Causes severe skin burns and eye damage. cdhfinechemical.com
H315 Causes skin irritation. tcichemicals.com
H318 Causes serious eye damage. tcichemicals.com

Lachrymatory Effects

This compound is known to be a lachrymator, a substance that irritates the eyes and induces the production of tears. haz-map.com This property is noted in multiple safety and hazard summaries for the compound.

Potential Alkylating Activity

This compound possesses a bromine atom on the carbon alpha to the carbonyl group of the ester. fiveable.me This structural feature makes it an α-halo ester, a class of compounds known to be reactive. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. fiveable.me This reactivity allows this compound to act as an alkylating agent, transferring an ethyl propionate (B1217596) group to nucleophilic molecules.

This alkylating activity is the basis for its hypothesized mechanism of mutagenicity, where it is suggested to form adducts with DNA through an SN2 reaction. nih.gov The ability of α-halo esters to act as electrophiles in alkylation reactions is a well-established principle in organic synthesis and is central to understanding their biological and toxicological properties. fiveable.meyoutube.comyoutube.com

Environmental Fate and Degradation Studies

Persistence and Degradability in Environmental Matrices

Detailed research on the persistence and degradability of Ethyl 2-bromopropionate in the environment is limited, with many safety data sheets indicating that no specific data is available cdhfinechemical.comsigmaaldrich.com. However, some inferences can be drawn from its physical and chemical properties. One source suggests that based on its low water solubility, this compound may persist in the environment fishersci.com.

Key Findings on Persistence and Degradability:

Lack of Data: There is a notable absence of comprehensive studies on the biodegradation, hydrolysis, and photolysis of this compound in soil and water.

Potential for Persistence: Its insolubility in water is a key factor suggesting it may not be readily broken down by aqueous environmental processes and could therefore persist fishersci.com.

ParameterFinding
Persistence May persist based on low water solubility fishersci.com.
Degradability No specific data available cdhfinechemical.comsigmaaldrich.com.
Bioaccumulative Potential No data available cdhfinechemical.comsigmaaldrich.com.

This compound is reported to be immiscible or insoluble in water fishersci.cachemicalbook.comfishersci.com. This characteristic significantly influences its mobility in the environment.

Water Solubility and Environmental Mobility:

Low Water Solubility: The compound's poor solubility in water limits its transport through aqueous systems.

Mobility in Soil: Due to its low water solubility, this compound is not likely to be mobile in the environment fishersci.com. Specific studies on its adsorption and leaching in different soil types are not readily available.

PropertyValue
Water Solubility Insoluble / Immiscible fishersci.cachemicalbook.comfishersci.com.
Mobility in Soil Not likely to be mobile fishersci.com.

Contamination Risks (e.g., in plastics)

This compound is utilized in the synthesis of other chemicals and can be involved in polymerization processes tcichemicals.comcymitquimica.com. This use presents a potential risk for the compound to be present as a trace contaminant in manufactured materials like plastics.

The leaching of additives from plastics is a recognized environmental concern. Factors influencing this process include the chemical's solubility, the permeability of the polymer, and environmental conditions such as temperature oaepublish.com. While specific studies on the leaching of this compound from plastics are not available, the general principles of additive migration are relevant. If present as a residual monomer or an unreacted intermediate, there is a potential for it to leach from the plastic matrix into the surrounding environment over time oaepublish.com.

Waste Management and Disposal Considerations

Proper management and disposal of this compound are crucial to prevent environmental contamination. As a halogenated organic compound, specific disposal methods are recommended.

Recommended Disposal Methods:

Incineration: The primary recommended method for the disposal of this compound is combustion in a chemical incinerator equipped with an afterburner and scrubber cdhfinechemical.com. This is a common practice for halogenated organic wastes to ensure complete destruction and to manage the potentially hazardous byproducts of combustion bucknell.eduepa.gov.

Licensed Disposal Services: It is advised to engage a licensed professional waste disposal service to handle the material cdhfinechemical.com.

Regulatory Compliance: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal fishersci.com.

Waste Handling Precautions:

Future Directions and Emerging Research Areas in Ethyl 2 Bromopropionate Chemistry

Ethyl 2-bromopropionate is a versatile chemical intermediate with significant applications across various scientific fields. Ongoing research continues to unveil new possibilities for its synthesis and use, focusing on efficiency, sustainability, and novel applications. This article explores the future directions and emerging research areas centered on this important compound.

Q & A

Q. What are the key physicochemical properties of ethyl 2-bromopropionate, and how are they experimentally determined?

this compound (C5_5H9_9BrO2_2) is a colorless liquid with a boiling point of 156–160°C, density of 1.39 g/cm³ at 20°C, and flash point of 52°C. Purity (≥98% by GC) is determined via gas chromatography (GC) with a flame ionization detector, while density is measured using a calibrated densitometer. Infrared (IR) spectroscopy confirms structural features like the ester carbonyl group (C=O stretch at ~1740 cm⁻¹) and bromine substitution .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified as a Flammable Liquid (Category 3) and Skin Corrosion/Irritant (Category 1B). Researchers must use flame-resistant storage (2–30°C), avoid inhalation, and wear nitrile gloves and eye protection. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste under local regulations .

Q. How is this compound synthesized, and what purification methods are recommended?

A common synthesis involves esterification of 2-bromopropionic acid with ethanol under acidic catalysis (e.g., H2_2SO4_4). Post-reaction, the crude product is washed with sodium bicarbonate to remove residual acid, dried over anhydrous MgSO4_4, and purified via fractional distillation under reduced pressure (b.p. 156–160°C). GC and 1^1H NMR (δ 1.30 ppm for -OCH2_2CH3_3, δ 4.37 ppm for -CHBr-) confirm purity and structure .

Q. What spectroscopic techniques are used to characterize this compound?

  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1168 cm⁻¹ (O=C–OEt) .
  • 1^1H NMR : Signals at δ 1.30 (t, -OCH2_2CH3_3), 1.82 (d, -CH3_3), 4.23 (q, -OCH2_2), and 4.37 (q, -CHBr-) .
  • 13^13C NMR : Resonances at δ 170.0 (C=O), 61.7 (-OCH2_2CH3_3), and 40.0 (-CHBr-) .

Advanced Research Questions

Q. How does this compound function as an initiator in atom transfer radical polymerization (ATRP)?

In ATRP, this compound acts as a halogenated initiator, transferring bromine to a transition metal catalyst (e.g., CuCl/ligand complexes). This generates propagating radicals for controlled polymerization of monomers like methyl methacrylate (MMA). Kinetic studies show its efficiency compared to ethyl 2-bromoisobutyrate (EBiB), with optimal control achieved using CuCl and bipyridine ligands at 60–90°C .

Q. What challenges arise in stereochemical control during synthetic reactions involving this compound?

Reactions like nucleophilic substitutions can yield undesired diastereomers. For example, in the synthesis of (R,S)-mTDDGA, this compound reacts with ethyl L-(-)-lactate to produce a 1:1.2 (S,S:R,S) diastereomeric ratio. Epimerization using LiOEt in ethanol shifts the equilibrium toward the thermodynamically favored (R,S)-isomer (2:1 ratio after 5 hours). Monitoring via 1^1H NMR and optimizing reaction time/temperature are critical for stereochemical control .

Q. How can the end-group fidelity of polymers synthesized via this compound-initiated ATRP be validated?

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry and 1^1H NMR end-group analysis confirm retention of the initiator fragment (e.g., ethyl ester signals at δ 1.30 ppm). IR spectroscopy of polystyrene synthesized in supercritical CO2_2 shows initiator-derived ester groups (1731 cm⁻¹), confirming controlled propagation .

Q. What strategies mitigate side reactions (e.g., termination) in this compound-mediated ATRP?

Termination is minimized by:

  • Using reducing agents (e.g., ascorbic acid) in activator regenerated by electron transfer (ARGET) ATRP to maintain low CuII^II concentrations.
  • Optimizing ligand-to-metal ratios (e.g., 2:1 bipyridine:CuCl) to enhance catalyst stability.
  • Conducting polymerizations under inert atmospheres to prevent radical quenching by oxygen .

Q. How does solvent choice impact the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states. For example, in the synthesis of ethyl 2-azidopropionate from NaN3_3, DMF accelerates the SN_N2 displacement of bromine, achieving >95% conversion in 12 hours at 50°C. Solvent-free conditions are less effective due to poor miscibility of NaN3_3 with the ester .

Q. What analytical methods resolve discrepancies in reported kinetic data for this compound-initiated polymerizations?

Conflicting rate constants (e.g., kactk_{\text{act}}) arise from differences in catalyst systems or monomer concentrations. Researchers should:

  • Standardize conditions (e.g., [Monomer]/[Initiator] = 100:1, [CuCl]/[ligand] = 1:2).
  • Use在线NMR or gravimetric analysis for real-time conversion tracking.
  • Compare results with benchmark initiators (e.g., EBiB) under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromopropionate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromopropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.